
Kynurenic acid
Descripción general
Descripción
Kynurenic acid is a metabolite of the amino acid tryptophan, formed via the kynurenine pathway. It was first discovered in 1853 by the German chemist Justus von Liebig in dog urine . This compound is known for its neuroactive properties, acting as an antagonist at excitatory amino acid receptors, which gives it potential therapeutic applications in neurobiological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Kynurenic acid is synthesized from kynurenine through a transamination reaction catalyzed by the enzyme kynurenine aminotransferase . This reaction can also be facilitated by reactive oxygen species .
Industrial Production Methods: In industrial settings, this compound can be produced through the fermentation of tryptophan-rich substrates using specific microbial strains that express kynurenine aminotransferase . The product is then purified using techniques such as liquid chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: While less common, reduction reactions can also occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its carboxyl and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Reactive oxygen species are commonly involved in the oxidation of this compound.
Reducing Agents: Specific reducing agents can be used under controlled conditions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Kynurenic acid acts as an endogenous antagonist of N-methyl-D-aspartate receptors, which are implicated in excitotoxicity and neurodegenerative diseases. Its neuroprotective properties are particularly relevant in conditions such as Alzheimer's disease and schizophrenia.
- Alzheimer's Disease: Higher concentrations of this compound in cerebrospinal fluid have been associated with slower progression of Alzheimer's disease. The activation of the neuroprotective branch of the kynurenine pathway may serve as an adaptive response in patients, suggesting potential therapeutic avenues for intervention .
- Schizophrenia: Elevated levels of this compound have been linked to cognitive deficits in schizophrenia. Studies indicate that increased this compound concentration may underlie working memory dysfunction attributed to altered glutamatergic transmission .
Immunomodulatory Properties
This compound exhibits significant immunomodulatory effects, influencing both pro-inflammatory and anti-inflammatory responses.
- Anti-inflammatory Actions: this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor and interleukin-6 in various cell models. In vivo studies further confirm that this compound treatment can inhibit inflammation and improve outcomes in models of immune-mediated diseases .
- Cancer Immunology: The dual role of this compound as a promoter of immune suppression can facilitate tumor immune escape. Its ability to modulate immune responses highlights its potential as a therapeutic agent in cancer treatment .
Metabolic Regulation
Recent research suggests that this compound plays a crucial role in metabolic health.
- Energy Homeostasis: this compound acts as a signaling molecule that regulates energy balance through pathways involving G protein-coupled receptor 35 and AMP-activated protein kinase. This regulation is essential for maintaining metabolic homeostasis and could be targeted for treating metabolic disorders such as obesity and diabetes .
- Exercise-Induced Production: Exercise training has been shown to enhance the production of this compound in skeletal muscles, contributing to improved thermogenesis and reduced insulin resistance .
Implications in Mental Health Disorders
This compound's involvement in mental health is increasingly recognized, particularly concerning mood disorders.
- Major Depressive Disorder: Lower levels of this compound have been observed in patients with major depressive disorder compared to healthy controls. This correlation suggests that this compound may serve as a biomarker for depression and could inform therapeutic strategies .
- Antidepressant Effects: Animal studies indicate that administration of this compound can induce antidepressant-like effects, providing insight into its potential use as a treatment for depression .
Summary Table: Applications of this compound
Mecanismo De Acción
Kynurenic acid exerts its effects primarily by acting as an antagonist at ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors . It also acts as a noncompetitive antagonist at the glycine site of the NMDA receptor and as an antagonist of the α7 nicotinic acetylcholine receptor . Additionally, this compound is a ligand for the orphan G protein-coupled receptor GPR35 and an agonist for the G protein-coupled receptor HCAR3 .
Comparación Con Compuestos Similares
Quinolinic Acid: Another metabolite of the kynurenine pathway, known for its neurotoxic properties.
3-Hydroxykynurenine: A precursor in the kynurenine pathway with distinct biological functions.
Anthranilic Acid: Another derivative of the kynurenine pathway with different biological roles.
Uniqueness of Kynurenic Acid: this compound is unique due to its broad-spectrum antagonistic effects on excitatory amino acid receptors, which confer neuroprotective properties . Unlike quinolinic acid, which is neurotoxic, this compound is neuroprotective, making it a compound of significant interest in neurobiological research .
Actividad Biológica
Kynurenic acid (KYNA) is a significant metabolite in the kynurenine pathway of tryptophan metabolism. It is known for its diverse biological activities, particularly in neuroprotection, immunomodulation, and antioxidant properties. This article delves into the biological activity of KYNA, examining its mechanisms of action, therapeutic potential, and implications in various diseases.
1. Neuroprotective Properties
KYNA has been shown to exert neuroprotective effects through multiple mechanisms:
- NMDA Receptor Antagonism : KYNA acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in excitotoxicity and neurodegenerative disorders. Elevated levels of KYNA in cerebrospinal fluid (CSF) have been associated with schizophrenia and bipolar disorder, indicating its role in modulating neurotransmission and protecting against neuronal damage .
- Oxidative Stress Reduction : As an antioxidant, KYNA scavenges reactive oxygen species (ROS), thereby preventing oxidative damage to neurons. This activity is crucial for maintaining neuronal health and function .
2. Immunomodulatory Effects
KYNA plays a dual role in the immune system:
- Anti-inflammatory Actions : KYNA has been documented to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-1β. It inhibits the differentiation of Th17 cells and modulates dendritic cell function, which is beneficial in inflammatory conditions .
- Tumor Immune Escape : While KYNA can suppress inflammation, it may also facilitate tumor immune evasion by creating an immunosuppressive environment. This paradoxical behavior highlights its potential as both a therapeutic agent and a contributor to cancer progression .
3. Role in Psychiatric Disorders
Research indicates that altered levels of KYNA are linked to psychiatric conditions:
- Association with Bipolar Disorder : A genome-wide association study revealed that genetic variants influencing KYNA levels correlate with symptoms of bipolar disorder, suggesting that modulation of KYNA could be a target for therapeutic intervention .
- Cognitive Impairments : Higher concentrations of KYNA have been associated with cognitive deficits in various psychiatric disorders, indicating its potential role as a biomarker for disease severity .
Table 1: Summary of Key Research Findings on this compound
Case Study: this compound in Alzheimer's Disease
A recent study highlighted that patients with Alzheimer's disease exhibited elevated levels of KYNA compared to controls. This increase was associated with a slower progression of cognitive decline, suggesting that enhancing KYNA production could be a viable therapeutic strategy to mitigate neurodegeneration .
Propiedades
IUPAC Name |
4-oxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZHHEIFKROPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075417 | |
Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS], Solid | |
Record name | Kynurenic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11636 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Kynurenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463252 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
492-27-3, 13593-94-7 | |
Record name | Kynurenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kynurenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Transtorine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013593947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kynurenic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11937 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | kynurenic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KYNURENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H030S2S85J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Kynurenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
280 °C | |
Record name | Kynurenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.